molecular formula C12H10ClN3O2 B2556371 2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile CAS No. 1214207-50-7

2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile

Cat. No.: B2556371
CAS No.: 1214207-50-7
M. Wt: 263.68
InChI Key: IBTXRYROMHYQKE-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile” is a complex organic molecule. It contains a chlorophenyl group, a methyl group, an imidazolidinone group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The chlorophenyl group would contribute to the aromaticity of the molecule, the methyl group would be an alkyl substituent, the imidazolidinone would introduce a heterocyclic ring, and the nitrile group would introduce a polar, reactive site .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis or reduction, and the imidazolidinone ring could participate in various ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a nitrile group could increase its polarity, and the aromatic chlorophenyl group could contribute to its stability .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. This could include investigating its biological activity, if relevant .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-8-11(17)15(7-6-14)12(18)16(8)10-4-2-9(13)3-5-10/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTXRYROMHYQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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